molecular formula C34H47K2N11O14S2 B12756599 Einecs 286-155-7 CAS No. 85187-67-3

Einecs 286-155-7

Cat. No.: B12756599
CAS No.: 85187-67-3
M. Wt: 976.1 g/mol
InChI Key: IQMUJNAPRMXIIE-FHJHGPAASA-L
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Preparation Methods

The synthesis of Einecs 286-155-7 involves multiple steps, including the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with 2-hydroxyethylamine and 6-methoxy-1,3,5-triazine derivatives. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain the compound in high purity .

Chemical Reactions Analysis

Einecs 286-155-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Einecs 286-155-7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 286-155-7 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Einecs 286-155-7 can be compared with other similar compounds, such as:

Properties

CAS No.

85187-67-3

Molecular Formula

C34H47K2N11O14S2

Molecular Weight

976.1 g/mol

IUPAC Name

dipotassium;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C30H38N10O12S2.C4H11NO2.2K/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2;;/q;;2*+1/p-2/b4-3+;;;

InChI Key

IQMUJNAPRMXIIE-FHJHGPAASA-L

Isomeric SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[K+].[K+]

Canonical SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[K+].[K+]

Origin of Product

United States

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